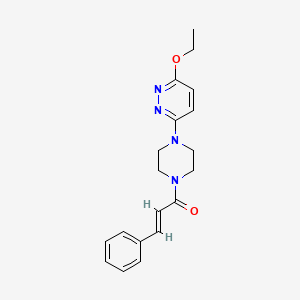

(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-2-25-18-10-9-17(20-21-18)22-12-14-23(15-13-22)19(24)11-8-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMUCDQATVNLDN-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, identified by its CAS number 946283-51-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which have been widely studied for their pharmacological properties, including neuroprotective and anti-inflammatory effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2, with a molecular weight of approximately 338.4 g/mol. The compound features a piperazine ring substituted with a pyridazine moiety and a phenylpropene group, contributing to its diverse biological activities.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of piperazine have shown moderate radical-scavenging activity, which is crucial for reducing oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | Concentration (μM) | Radical Scavenging Activity (%) |

|---|---|---|

| Compound A | 100 | 44 |

| Compound B | 100 | 58 |

| This compound | TBD | TBD |

2. Neuroprotective Effects

In vivo studies have demonstrated the neuroprotective potential of related cinnamide derivatives. For example, one study reported that a similar compound significantly prolonged survival time in mice subjected to acute cerebral ischemia, suggesting that this compound may also exhibit similar protective effects against neurodegeneration.

Table 2: Neuroprotective Activity in Animal Models

| Compound | Dose (mg/kg) | Survival Time (minutes) | Mortality Rate (%) |

|---|---|---|---|

| Control | - | 30 | 80 |

| Compound X | 10 | 45 | 40 |

| (E)-1-(4-(6-Ethoxypyridazin-3-Yl)piperazin-1-Yl)-3-PHENYLPROP-2-en -1-one | TBD | TBD | TBD |

3. Anti-inflammatory Potential

The compound's structural features suggest potential anti-inflammatory activity through inhibition of cyclooxygenase (COX) pathways. This mechanism is critical in managing conditions characterized by excessive inflammation.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of piperazine derivatives:

- Synthesis and Evaluation : A study synthesized several piperazine derivatives and evaluated their biological activities, including anti-inflammatory and neuroprotective effects. The results indicated promising activities that warrant further exploration.

- In Silico Studies : Computational analyses have predicted favorable drug-like properties for (E)-1-(4-(6-Ethoxypyridazin -3-Yl)piperazin -1-Yl)-3-PHENYLPROP -2-en -1-one based on Lipinski’s rule of five, suggesting good bioavailability and potential for therapeutic use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents on the pyridazine ring, piperazine group, and aromatic moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Pyridazine Substitutions : Ethoxy (target compound) vs. methylpiperidinyl or unsubstituted (chalcones in ). Ethoxy provides moderate lipophilicity, while methylpiperidinyl adds steric bulk.

- Piperazine Modifications : Bulky groups like bis(4-methoxyphenyl)methyl or fluorophenyl alter conformational flexibility and intermolecular interactions.

- Aromatic Moieties : Phenyl vs. substituted phenyl (e.g., 4-methylphenyl , 2-ethoxyphenyl ). Electron-withdrawing groups (e.g., fluorine) enhance stability, while electron-donating groups (e.g., methoxy) improve solubility.

Conformational and Crystallographic Differences

- Piperazine Conformation: The target compound’s piperazine adopts a chair conformation, similar to analogs in , which is critical for maintaining planarity of the propenone system.

- Intermolecular Interactions : Compounds with methoxy groups (e.g., ) exhibit C–H···O hydrogen bonding, while fluorinated analogs (e.g., ) rely on weaker van der Waals interactions due to fluorine’s low polarizability.

- Dihedral Angles: In chalcone derivatives (e.g., ), the propenone unit forms dihedral angles of ~11°–12° with aromatic rings, ensuring conjugation. This is consistent with the target compound’s planar enone system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.